3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile
Description
3-(3-Formyl-10H-phenothiazin-10-yl)propanenitrile is a phenothiazine derivative featuring a formyl (-CHO) group at position 3 of the heterocyclic ring and a propanenitrile (-CH₂CH₂CN) substituent at position 10 (N-atom). The phenothiazine core provides a planar, electron-rich aromatic system, while the formyl and nitrile groups introduce distinct electronic and steric properties.
Properties
Molecular Formula |
C16H12N2OS |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
3-(3-formylphenothiazin-10-yl)propanenitrile |
InChI |
InChI=1S/C16H12N2OS/c17-8-3-9-18-13-4-1-2-5-15(13)20-16-10-12(11-19)6-7-14(16)18/h1-2,4-7,10-11H,3,9H2 |
InChI Key |
LYNCQNWSDSMZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=C(C=C3)C=O)CCC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile typically involves the reaction of phenothiazine derivatives with appropriate reagents to introduce the formyl and propanenitrile groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formylation: Introduction of the formyl group using reagents such as formic acid or formyl chloride.
Nitrile Formation: Introduction of the nitrile group using reagents like cyanogen bromide or sodium cyanide.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound with modified functional groups .
Scientific Research Applications
3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-formyl-10H-phenothiazin-10-yl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular processes. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to various biological outcomes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Analysis and Functional Group Impact
Table 1: Key Structural Features of Phenothiazine Derivatives
Key Observations :
- Steric Considerations: The propanenitrile chain at position 10 offers flexibility, contrasting with rigid ethynyl spacers in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine .
- Reactivity : The formyl group enables nucleophilic additions (e.g., condensation reactions), while the nitrile group can undergo hydrolysis to carboxylic acids or participate in click chemistry, distinguishing it from acetic acid derivatives .
Challenges :
Physicochemical and Crystallographic Properties
Table 2: Comparative Physicochemical Data
- Crystallography: Ethynyl-nitrobenzene derivatives exhibit triclinic packing (P1 space group) with π-π stacking between phenothiazine and nitrobenzene moieties . The target compound’s nitrile group may promote dipole interactions, influencing crystal packing differently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
